Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a sulfanylidene (C=S) group at position 2, a 3-[(dimethylcarbamoyl)amino]phenyl substituent at position 4, and ethyl and methyl ester functionalities. Its conformation is influenced by ring puckering (described by Cremer-Pople coordinates) and intramolecular interactions, which are critical for understanding its reactivity and physical properties .
Properties
CAS No. |
5993-54-4 |
|---|---|
Molecular Formula |
C18H24N4O3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl 6-[3-(dimethylcarbamoylamino)phenyl]-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O3S/c1-6-25-16(23)14-11(2)22(5)18(26)20-15(14)12-8-7-9-13(10-12)19-17(24)21(3)4/h7-10,15H,6H2,1-5H3,(H,19,24)(H,20,26) |
InChI Key |
MFBOBWHOEZWHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=CC=C2)NC(=O)N(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(3,3-dimethylureido)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with thiourea under basic conditions to form the tetrahydropyrimidine ring. This intermediate is then reacted with 3-(3,3-dimethylureido)phenyl isocyanate to introduce the urea and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(3,3-dimethylureido)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
Ethyl 4-(3-(3,3-dimethylureido)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(3,3-dimethylureido)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
The 3-[(dimethylcarbamoyl)amino]phenyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:
- Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substituent: 4-(dimethylamino)phenyl (para-position dimethylamino group). This may decrease solubility in polar solvents compared to the carbamoyl-containing analog .
- Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substituent: 3-methoxyphenyl (meta-position methoxy group). Key difference: The methoxy group is electron-donating, enhancing aromatic ring reactivity, while the acetyl group at position 3 introduces steric hindrance and additional polarity. This contrasts with the carbamoyl-amino group in the target compound, which offers both hydrogen-bond donor and acceptor sites .
Functional Group Modifications
- Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate (): Substituent: Phenacylsulfanyl (C=S replaced by a thioether linked to a phenacyl group). Key difference: The phenacylsulfanyl group introduces a bulky, hydrophobic moiety, likely reducing solubility in aqueous media. The amino group at position 4 (vs.
- Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (): Substituent: Bromoethoxy carbonyl on the phenyl ring. This modification may enhance binding to hydrophobic biological targets .
Crystallographic and Conformational Insights
- Ring Puckering and Planarity: The tetrahydropyrimidine ring in the target compound adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates (amplitude $ q $, phase $ \phi $). Similar compounds (e.g., ) exhibit varying puckering parameters depending on substituent bulkiness. For instance, the acetyl group in may enforce a flatter ring due to steric constraints .
- Hydrogen-Bonding Networks: The dimethylcarbamoyl-amino group in the target compound facilitates intermolecular N–H···O and C=O···H–N interactions, as observed in SHELX-refined crystal structures. Analogs with simpler amino or methoxy groups () show weaker hydrogen-bonding patterns, leading to differences in melting points and crystallinity .
Biological Activity
Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a tetrahydropyrimidine core with various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 372.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the substituents can enhance antibacterial and antifungal activities. Specifically, compounds with dimethylcarbamoyl groups have shown increased efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined as follows:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results suggest moderate antibacterial activity, warranting further investigation into structure-activity relationships.
Anticancer Potential
Tetrahydropyrimidine derivatives have also been explored for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines was evaluated. In vitro studies revealed that it could induce apoptosis in HeLa cells at concentrations above 50 µM.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Induction of apoptosis |
| MCF-7 | 60 | Cell cycle arrest |
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : It may interact with signaling pathways related to cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
